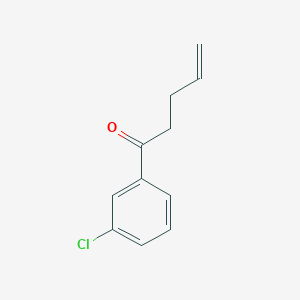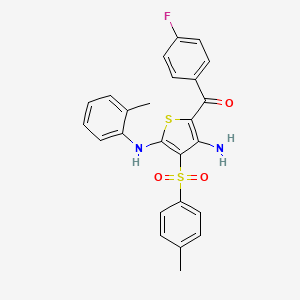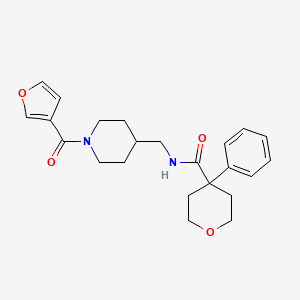
1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives and their synthesis, which can provide insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various hydrazides with different reagents. For instance, the synthesis of substituted pyrazoly 1,3,4-oxadiazole derivatives was achieved by reacting substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved multiple steps starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods suggest that the synthesis of the compound might also involve multi-step reactions including the use of halogenating agents and cyclization steps.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction analysis. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were determined using X-ray diffraction, revealing details about their crystalline systems and molecular conformations . This suggests that the molecular structure of "1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide" could also be studied using similar techniques to understand its conformation and crystalline properties.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the aromatic rings. The study of novel substituted pyrazoly 1,3,4-oxadiazole derivatives showed that substituents such as methoxy and bromine groups significantly affected the emission properties of these compounds . This indicates that the bromo and chloro substituents on the phenyl ring of the compound may also affect its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their absorption and fluorescence characteristics, can be characterized using spectroscopic methods. The substituted pyrazoly 1,3,4-oxadiazole derivatives displayed similar absorption with strong absorption bands, and their fluorescence characteristics were influenced by the substituents on the benzene rings . This implies that "1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide" may also exhibit distinct spectroscopic properties that can be analyzed to determine its potential applications.
Wissenschaftliche Forschungsanwendungen
Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Health and Environmental Concerns
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveals the health and environmental concerns associated with brominated and chlorinated compounds, suggesting that compounds with similar structures, such as the specified chemical, could have comparable toxicity profiles and environmental impact. The study highlights the need for further investigation into the health effects of these compounds and the importance of monitoring human and wildlife exposure to these chemicals (Birnbaum, Staskal, & Diliberto, 2003).
Chromones and Pyrazoles: Radical Scavengers and Antioxidant Properties
Research on chromones and pyrazole derivatives, including their synthetic processes and biological activities, sheds light on their potential as radical scavengers and antioxidants. This suggests that compounds with similar functionalities, including the target compound, could be explored for their antioxidant properties and their role in preventing or inhibiting cell impairment, which leads to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Therapeutic Applications of Pyrazole Analogs
Research on pyrazole analogs, including their synthetic strategies and therapeutic applications, particularly in the development of new anticancer agents, highlights the importance of this class of compounds in medicinal chemistry. This indicates that the specific compound could have potential applications in the development of pharmaceuticals, given its pyrazole component (Ray, Salahuddin, Mazumder, Kumar, & Ahsan, 2022).
Eigenschaften
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4O2/c12-8-5-7(13)1-2-10(8)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYKSNHNBPYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromo-4-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Oxolan-2-yl)cyclobutyl]methanamine](/img/structure/B2540129.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)




![9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2540139.png)
![2-(4-isopropylphenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2540143.png)
![2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B2540144.png)

![ethyl 4-(2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2540146.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)
![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)